potassium;methanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O.K/c1-2;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAWXSQJJCIFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

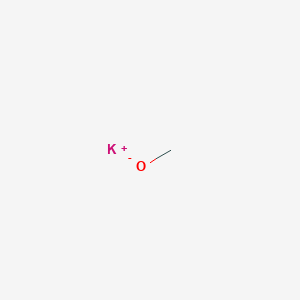

C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.132 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Potassium methoxide (B1231860) (CH₃KO) is a potent alkoxide base widely employed in organic synthesis and the pharmaceutical industry. Its utility as a catalyst in transesterification reactions, particularly for biodiesel production, and as a strong non-nucleophilic base in various chemical transformations underscores the importance of well-defined synthetic and characterization protocols. This technical guide provides a comprehensive overview of the primary methods for synthesizing potassium methoxide, detailed experimental procedures, and robust analytical techniques for its characterization.

Synthesis of Potassium Methoxide: A Comparative Overview

Several methods are available for the synthesis of potassium methoxide, each with distinct advantages and disadvantages in terms of safety, scalability, and purity of the final product. The choice of method often depends on the scale of the reaction and the desired purity.

Key Synthesis Routes

The most common laboratory and industrial methods for preparing potassium methoxide include:

-

Reaction of Potassium Metal with Methanol (B129727): A classic and straightforward laboratory-scale method that is highly exothermic and produces high-purity potassium methoxide.

-

Reaction of Potassium Hydroxide (B78521) with Methanol: An equilibrium-driven process that is often favored for industrial-scale production due to the lower cost and easier handling of potassium hydroxide compared to potassium metal. Continuous removal of water is crucial for driving the reaction to completion.[1][2]

-

Reaction of Potassium Hydride with Methanol: A less common method that also yields potassium methoxide and hydrogen gas.

-

Industrial Amalgam Process: A large-scale industrial method involving the electrolysis of potassium chloride to form a potassium-mercury amalgam, which is then reacted with methanol.[1][2]

The following diagram illustrates the primary synthesis pathways for potassium methoxide.

Caption: Primary synthesis pathways for potassium methoxide.

Comparison of Synthesis Methods

The table below summarizes the key parameters for the common synthesis methods of potassium methoxide.

| Synthesis Method | Key Reactants | Typical Reaction Conditions | Typical Yield | Typical Purity | Advantages | Disadvantages |

| Potassium Metal | Potassium, Methanol | Highly exothermic, requires cooling and inert atmosphere.[1] | High | >95% | High purity product, straightforward reaction. | Use of hazardous metallic potassium, highly exothermic.[3] |

| Potassium Hydroxide | Potassium Hydroxide, Methanol | 94-104 °C, continuous removal of water.[3][4] | Moderate to High | 90-95% | Lower cost, safer reactants.[5] | Equilibrium reaction, requires efficient water removal.[1][2] |

| Potassium Hydride | Potassium Hydride, Methanol | Exothermic, requires inert atmosphere. | High | High | High purity. | Less common and more expensive than other methods.[1][2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of potassium methoxide.

Synthesis from Potassium Hydroxide and Methanol

This method is suitable for producing potassium methoxide on a larger scale where the handling of potassium metal is not desirable.

Materials:

-

Potassium hydroxide (KOH) flakes or pellets

-

Anhydrous methanol (CH₃OH)

-

Reaction vessel equipped with a mechanical stirrer, heating mantle, and a distillation setup for water removal.

Procedure:

-

To a reaction vessel, add a calculated amount of potassium hydroxide and methanol in the desired molar ratio.[3]

-

Begin stirring the mixture and heat the reactor to a temperature of 94-104 °C.[3]

-

Continuously introduce dry methanol into the reactor to facilitate the removal of water formed during the reaction via azeotropic distillation.[3]

-

Monitor the reaction progress by analyzing the water content of the distillate.

-

Once the reaction is complete (indicated by no more water being evolved), the resulting solution of potassium methoxide in methanol can be used directly or the methanol can be removed under reduced pressure to obtain solid potassium methoxide.

The following diagram illustrates the experimental workflow for the synthesis of potassium methoxide from potassium hydroxide.

Caption: Workflow for KOH-based potassium methoxide synthesis.

Characterization of Potassium Methoxide

Accurate characterization of potassium methoxide is crucial to ensure its purity and suitability for subsequent applications. The primary analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and titration.

Spectroscopic and Analytical Data

The following table summarizes the key characterization data for potassium methoxide.

| Analytical Technique | Parameter | Typical Value |

| ¹H NMR (CD₃OD) | Chemical Shift (δ) of -OCH₃ | ~3.31 ppm (singlet) |

| ¹³C NMR (CD₃OD) | Chemical Shift (δ) of -OCH₃ | ~49.15 ppm |

| FTIR (KBr Pellet) | C-H stretch | ~2925 cm⁻¹ |

| C-O stretch | ~1100 cm⁻¹ | |

| Titration | Purity Assay | Typically >95% |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for Purity Determination by Titration

This method determines the total alkalinity of the potassium methoxide sample, which is then used to calculate its purity.

Materials:

-

Potassium methoxide sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Phenolphthalein (B1677637) indicator

-

Anhydrous methanol

-

Burette, flask, and other standard laboratory glassware

Procedure:

-

Accurately weigh a sample of potassium methoxide in a dry, inert atmosphere to prevent reaction with atmospheric moisture.

-

Dissolve the sample in anhydrous methanol in a flask.

-

Add a few drops of phenolphthalein indicator to the solution. The solution will turn pink.

-

Titrate the potassium methoxide solution with the standardized HCl solution until the pink color disappears.

-

Record the volume of HCl solution used.

-

Calculate the purity of the potassium methoxide using the following formula:

Purity (%) = (V_HCl × N_HCl × MW_KOMe) / (W_sample × 10)

Where:

-

V_HCl = Volume of HCl solution used (mL)

-

N_HCl = Normality of HCl solution

-

MW_KOMe = Molecular weight of potassium methoxide (70.13 g/mol )

-

W_sample = Weight of the potassium methoxide sample (g)

-

The following diagram illustrates the workflow for the characterization of potassium methoxide.

Caption: General workflow for potassium methoxide characterization.

Safety and Handling

Potassium methoxide is a hazardous material and requires careful handling to prevent accidents.[6][7]

-

Handling: Always handle potassium methoxide in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store potassium methoxide in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[8] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture and carbon dioxide in the air.[6]

-

Fire and Explosion Hazard: Potassium methoxide is flammable and can self-heat, potentially leading to ignition.[1] Keep away from heat, sparks, and open flames. Use non-sparking tools when handling.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

By adhering to these detailed synthesis and characterization protocols, researchers and professionals can ensure the consistent quality and safe handling of potassium methoxide for their specific applications.

References

- 1. Potassium methoxide - Wikipedia [en.wikipedia.org]

- 2. POTASSIUM METHYLATE - Ataman Kimya [atamanchemicals.com]

- 3. CN1443741A - Method for producing potassium methoxide - Google Patents [patents.google.com]

- 4. Main-Product: Potassium Methoxide [portfolio-pplus.com]

- 5. arpnjournals.org [arpnjournals.org]

- 6. gelest.com [gelest.com]

- 7. biosynth.com [biosynth.com]

- 8. nextsds.com [nextsds.com]

An In-depth Technical Guide to Potassium Methoxide (CAS 865-33-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium methoxide (B1231860) (CH₃KO), with CAS number 865-33-8, is a potent, non-nucleophilic strong base widely utilized in organic synthesis and industrial processes.[1] As the potassium salt of methanol (B129727), it is a key reagent in reactions requiring stringent anhydrous conditions, such as transesterification for biodiesel production, condensation reactions, and various deprotonation steps in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common applications, and critical safety and handling information. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

Potassium methoxide is typically a white to yellowish crystalline powder that is highly hygroscopic and odorless in its solid form.[2][4] It reacts violently with water, hydrolyzing to form potassium hydroxide (B78521) and methanol in a highly exothermic reaction.[4][5] Due to its reactivity with atmospheric moisture and carbon dioxide, it must be handled and stored under an inert atmosphere.[5][6] It is commercially available as a solid or, more commonly, as a 24-32% solution in methanol.[5]

Table 1: Physical and Chemical Identifiers

| Identifier | Value |

| CAS Number | 865-33-8[5] |

| Molecular Formula | CH₃KO[7] |

| Molecular Weight | 70.13 g/mol [1][8] |

| InChI | InChI=1S/CH₃O.K/c1-2;/h1H₃;/q-1;+1 |

| InChI Key | BDAWXSQJJCIFIK-UHFFFAOYSA-N[9] |

| Canonical SMILES | C[O-].[K+][5][8] |

| Synonyms | Potassium methylate, Potassium methanolate, Methoxypotassium[1][3][9] |

Table 2: Quantitative Physical and Chemical Data

| Property | Value |

| Appearance | White to yellowish, hygroscopic, odorless crystalline powder[4][5] |

| pKa (of Methanol) | 15.17 at 20°C[10] |

| Melting Point | ~170°C (decomposes)[1]; >50°C (decomposes)[11] |

| Boiling Point | Not applicable (decomposes)[1] |

| Density (Solid) | Approx. 1.4 g/cm³ (estimated)[1]; 1.7 g/cm³[11] |

| Density (25% solution in MeOH) | 0.95 g/mL at 20°C |

| Flash Point | 11°C (closed cup) |

| Autoignition Temperature | >50°C[11]; 70°C[4] |

| Solubility | Reacts violently with water[2][4]. Soluble in methanol and ethanol[2][9]. Insoluble in non-polar solvents like hexane[2]. |

| Stability | Stable under inert, dry conditions. Extremely sensitive to moisture and air[5][6]. |

Synthesis of Potassium Methoxide

Potassium methoxide can be prepared through several routes, with the choice depending on the scale and available starting materials. The primary laboratory methods involve the reaction of potassium metal or potassium hydroxide with anhydrous methanol.

Experimental Protocol 1: Synthesis from Potassium Metal and Methanol

This classic method is highly exothermic and produces flammable hydrogen gas, requiring strict safety precautions.[2]

Reaction: 2 K(s) + 2 CH₃OH(l) → 2 CH₃OK(sol) + H₂(g)[2]

Methodology:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (bubbler), and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Anhydrous methanol is added to the reaction flask.

-

Potassium Addition: Small, freshly cut pieces of potassium metal are cautiously added to the stirred methanol. The reaction is highly exothermic; the rate of addition should be controlled to maintain a gentle reflux. The flask may require cooling in an ice bath.

-

Reaction Completion: The addition is continued until all the potassium has reacted, indicated by the cessation of hydrogen gas evolution.

-

Product: The resulting solution is potassium methoxide in methanol. The concentration can be determined by titration. For solid potassium methoxide, the excess methanol is removed under reduced pressure.

Experimental Protocol 2: Synthesis from Potassium Hydroxide and Methanol

This method avoids the use of hazardous potassium metal but requires the removal of water to drive the equilibrium towards the product.[2]

Reaction: KOH(s) + CH₃OH(l) ⇌ CH₃OK(sol) + H₂O(l)[2]

Methodology:

-

Reactant Preparation: A reaction vessel is charged with anhydrous methanol and high-purity potassium hydroxide (KOH) pellets. Note that KOH is hygroscopic and typically contains ~10% water, which must be removed.[2][12]

-

Reaction Setup: For laboratory scale, a simple setup involves dissolving 9.5 g of KOH in 120 mL of methanol with stirring until complete dissolution.[3] The reaction is exothermic.[3]

-

Water Removal (Industrial/Optimized Scale): To drive the reaction to completion, the water formed must be continuously removed. This can be achieved by azeotropic distillation or by passing dry methanol vapor through the reaction mixture to carry away the water.[1] A patented industrial process involves heating the mixture to 94-104°C while continuously introducing dry methanol from the bottom of the reactor; the water-rich methanol that exits is then rectified and recycled.[1]

-

Product: The final product is a solution of potassium methoxide in methanol.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Potassium methoxide - Wikipedia [en.wikipedia.org]

- 4. POTASSIUM METHYLATE - Ataman Kimya [atamanchemicals.com]

- 5. biosynth.com [biosynth.com]

- 6. brainly.com [brainly.com]

- 7. researchgate.net [researchgate.net]

- 8. canr.msu.edu [canr.msu.edu]

- 9. attra.ncat.org [attra.ncat.org]

- 10. luc.edu [luc.edu]

- 11. CN101381278A - High-purity potassium methoxide preparation technology - Google Patents [patents.google.com]

- 12. chem.washington.edu [chem.washington.edu]

The Chemical Reactivity of Potassium Methoxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium methoxide (B1231860) (CH₃OK), a strong base and potent nucleophile, is a versatile reagent in organic synthesis, playing a crucial role in a wide array of chemical transformations. Its reactivity, however, is profoundly influenced by the solvent in which it is employed. This technical guide provides a comprehensive overview of the chemical reactivity of potassium methoxide in various organic solvents, with a focus on quantitative data, experimental protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Potassium methoxide is a white to yellowish, hygroscopic, and odorless crystalline powder that reacts violently with water.[1] It is commercially available as a solid or as a solution, typically in methanol (B129727) at concentrations of 24-32% by weight.[2][3]

Table 1: Physical and Chemical Properties of Potassium Methoxide

| Property | Value | Reference(s) |

| Molecular Formula | CH₃KO | [4] |

| Molecular Weight | 70.13 g/mol | [4] |

| pKa | ~15.17 at 20°C | [4] |

| Auto-ignition Temperature (solid) | 70°C | [4] |

| Solubility | Soluble in methanol and ethanol. Reacts violently with water. | [4] |

| Commercial Forms | 95-99% pure solid; 24-26% (3.4M) or 30-32% solution in methanol. | [4] |

The solubility of potassium methoxide is a critical factor governing its reactivity. While it is highly soluble in polar protic solvents like methanol and ethanol, its solubility in aprotic solvents is more limited.[4] However, it is commercially available as a solution in a toluene/methanol mixture, indicating some level of solubility in less polar environments.[5][6][7][8] The use of crown ethers can significantly enhance the solubility and reactivity of potassium methoxide in non-polar solvents by sequestering the potassium cation.[9][10]

Reactivity Profile: A Tale of Two Solvent Classes

The reactivity of potassium methoxide is intrinsically linked to the nature of the solvent. The solvent's ability to solvate the potassium cation (K⁺) and the methoxide anion (CH₃O⁻) dictates the availability and nucleophilicity of the methoxide ion, thereby influencing reaction rates and pathways.

Protic Solvents (e.g., Methanol, Ethanol)

In protic solvents, particularly its parent alcohol methanol, potassium methoxide exists in equilibrium with its constituent ions, which are heavily solvated by the solvent molecules. This solvation shell, while promoting dissolution, can hinder the nucleophilicity of the methoxide anion.

Key Reactions in Protic Solvents:

-

Transesterification: Potassium methoxide is a widely used catalyst for the transesterification of triglycerides to produce biodiesel.[1] In methanol, the reaction proceeds efficiently. Optimal conditions for biodiesel production from canola oil have been reported as 1.59% by weight of potassium methoxide at 50°C with a methanol/oil ratio of 4.5:1, achieving a biodiesel yield of 95.8%.[1]

-

Carbonylation: It catalyzes the carbonylation of methanol to methyl formate.[1] Kinetic studies in methanol have shown that lower temperatures and higher pressures enhance the conversion of carbon monoxide.[11]

-

Williamson Ether Synthesis: While feasible, the Williamson ether synthesis in protic solvents like methanol can be less efficient compared to aprotic solvents. A study comparing the reaction in acetonitrile (B52724) and methanol found that the regioselectivity was significantly affected by the solvent, with a higher ratio of O-alkylation to C-alkylation in acetonitrile.[12][13]

Aprotic Solvents (e.g., THF, Diethyl Ether, Toluene)

In aprotic solvents such as tetrahydrofuran (B95107) (THF), the methoxide ion is less solvated and exists as a more "naked" and highly reactive species. This leads to enhanced basicity and nucleophilicity, often resulting in faster reaction rates compared to protic solvents.

Key Reactions in Aprotic Solvents:

-

Deprotonation: Potassium methoxide is a strong base capable of deprotonating a wide range of acidic protons. In aprotic solvents, its basicity is further enhanced.

-

Claisen Condensation: This classic carbon-carbon bond-forming reaction involves the condensation of two esters in the presence of a strong base. The mechanism involves the deprotonation of an ester to form an enolate, which then acts as a nucleophile.[14]

-

Williamson Ether Synthesis: Aprotic solvents are generally preferred for the Williamson ether synthesis to maximize the Sₙ2 pathway and minimize competing elimination reactions.[15]

Quantitative Data on Reactivity

Direct comparative kinetic data for potassium methoxide across a wide range of solvents is scarce in the literature. However, some studies provide valuable insights into the effect of the solvent on reaction rates.

Table 2: Comparative Reactivity Data

| Reaction | Solvent System | Observation | Reference(s) |

| Williamson Ether Synthesis | Acetonitrile vs. Methanol | O-alkylation to C-alkylation ratio is 97:3 in acetonitrile and 72:28 in methanol at 298 K. | [12][13] |

| Transesterification of RBDPO | Methanol | The reaction follows second-order kinetics with a rate constant of 0.0044. | [16] |

| Alcoholysis of KOH to form CH₃OK | Methanol | The activation energy for this reaction is 17.81 kJ/mole. | [14] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for key reactions involving potassium methoxide.

Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of an ether from an alcohol and an alkyl halide.

Materials:

-

Alcohol

-

Potassium metal or potassium hydride

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Alkyl halide

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the alcohol in the anhydrous solvent in a flame-dried flask.

-

Carefully add small portions of potassium metal or potassium hydride to the solution at 0°C. The reaction is exothermic and produces hydrogen gas.

-

Allow the mixture to stir at room temperature until the potassium has completely reacted and a solution of the potassium alkoxide is formed.

-

Cool the solution to 0°C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ether.

-

Purify the product by distillation or chromatography.

Claisen Condensation

This protocol describes the self-condensation of an ester to form a β-keto ester.

Materials:

-

Ester with α-hydrogens

-

Potassium methoxide

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

Aqueous acid (for workup)

Procedure:

-

Under an inert atmosphere, add the potassium methoxide to a flame-dried flask containing the anhydrous solvent.

-

Add the ester dropwise to the stirred suspension of potassium methoxide at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and carefully add aqueous acid to neutralize the excess base and protonate the enolate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the β-keto ester by distillation or chromatography.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms is key to controlling the outcome of reactions involving potassium methoxide.

Transesterification Mechanism

The transesterification of triglycerides with methanol catalyzed by potassium methoxide proceeds through a nucleophilic acyl substitution mechanism.

Caption: Transesterification mechanism for biodiesel production.

Williamson Ether Synthesis Workflow

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. The general workflow is depicted below.

Caption: General workflow for the Williamson ether synthesis.

Role of Crown Ethers in Enhancing Reactivity

Crown ethers can significantly impact the reactivity of potassium methoxide, particularly in aprotic solvents. By encapsulating the potassium cation, they effectively create a "naked" and more reactive methoxide anion.

References

- 1. Potassium methoxide - Wikipedia [en.wikipedia.org]

- 2. Potassium methoxide (865-33-8) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Potassium methoxide | 865-33-8 [chemicalbook.com]

- 5. Potassium methoxide, pure, 0.1 N solution in Toluene/Methanol, Thermo Scientific Chemicals 500 mL [thermofisher.com]

- 6. Potassium methoxide, pure, 0.1 N solution in Toluene/Methanol, Thermo Scientific Chemicals 500 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 7. Potassium methoxide, pure, 0.1 N solution in Toluene/Methanol, Thermo Scientific Chemicals 500 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 8. Potassium methoxide, pure, 0.1N solution in toluene/methanol, AcroSeal™ 100 mL [thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. arpnjournals.org [arpnjournals.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. sciencetechindonesia.com [sciencetechindonesia.com]

A Technical Guide to the Structure and Bonding of Potassium Methoxide

Abstract: This technical guide provides a comprehensive analysis of the structure, bonding, and physicochemical properties of potassium methoxide (B1231860) (CH₃OK). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the ionic and covalent nature of its bonds, summarizes spectroscopic data, and provides detailed experimental protocols for its synthesis and characterization. A workflow visualization for a common synthesis route is also presented.

Introduction

Potassium methoxide, also known as potassium methylate, is an organometallic compound with the chemical formula CH₃OK.[1] It is the potassium salt of methanol (B129727) and is a member of the alkoxide family of compounds.[2] In its solid state, it appears as a white to yellowish, hygroscopic, and odorless crystalline powder.[1][2] Potassium methoxide is a strong base and a valuable nucleophile, making it a critical reagent and catalyst in a wide range of chemical reactions. Its primary industrial application is as a catalyst for the transesterification of triglycerides in the production of biodiesel.[1][3] It is also widely employed in organic synthesis for reactions such as condensation, etherification, and polymerization.[4][5]

Structure and Bonding Analysis

The structure of potassium methoxide is best understood by considering its two distinct bonding domains: the ionic interaction between the potassium cation and the methoxide anion, and the covalent bonds within the methoxide anion itself.

-

Ionic Bonding: The principal interaction in potassium methoxide is the strong electrostatic attraction between the positively charged potassium ion (K⁺) and the negatively charged oxygen atom of the methoxide anion ([CH₃O]⁻).[3] This ionic bond is responsible for its salt-like character and its existence as a crystalline solid.

-

Covalent Bonding: Within the methoxide anion, the carbon atom is covalently bonded to three hydrogen atoms and one oxygen atom. These C-H and C-O bonds are strong and define the geometry of the anion. The negative charge is predominantly localized on the highly electronegative oxygen atom.

Physicochemical and Spectroscopic Data

Quantitative data for potassium methoxide is summarized in the table below. This information is crucial for its characterization and safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃KO | [1] |

| Molecular Weight | 70.13 g/mol | [5] |

| Appearance | White to yellowish hygroscopic crystalline powder | [1][2] |

| Spontaneous Ignition | 70 °C | [1] |

| ¹H NMR (in solution) | Singlet, chemical shift is solvent and concentration dependent. | [6] |

| ¹³C NMR (in solution) | Singlet, chemical shift is solvent and concentration dependent. | [6] |

| IR Spectroscopy | Characteristic peaks for C-H stretch (~2800-3000 cm⁻¹) and C-O stretch (~1000-1100 cm⁻¹). | [7][8] |

Note on NMR Data: In aprotic solvents like DMSO-d₆, potassium methoxide would exhibit a singlet for the methyl protons (¹H) and a single resonance for the methyl carbon (¹³C). The exact chemical shifts are highly dependent on the solvent environment and ionic aggregation. In deuterated methanol (CD₃OD), the methoxide protons would be indistinguishable from the solvent methyl group due to rapid proton exchange.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of potassium methoxide.

This protocol describes a common laboratory method for preparing a methanolic solution of potassium methoxide. The reaction is an equilibrium that is driven forward by the removal of water.[1][9]

Materials:

-

Potassium hydroxide (B78521) (KOH), anhydrous pellets or flakes

-

Methanol (CH₃OH), anhydrous grade

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. Place a calcium chloride or silica (B1680970) gel drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

-

Reactant Addition: In the flask, add 120 mL of anhydrous methanol.

-

Dissolution: While stirring vigorously, carefully and slowly add 9.5 g of anhydrous potassium hydroxide to the methanol.[10] Caution: The dissolution is highly exothermic and will cause the methanol to heat up significantly.[10] Control the rate of addition to manage the temperature.

-

Reaction and Water Removal: Heat the mixture to reflux (approx. 65 °C) to ensure complete reaction. To drive the equilibrium KOH + CH₃OH ⇌ CH₃OK + H₂O to the right, water must be removed. For laboratory scale, this can be achieved by adding a dehydrating agent or, more rigorously, by azeotropic distillation with a suitable entrainer like benzene (B151609) (use with extreme caution in a fume hood) or by using molecular sieves in the reaction setup. For industrial processes, continuous distillation is employed.[11]

-

Product: The resulting solution is potassium methoxide in methanol. The concentration can be determined by titration. To obtain solid potassium methoxide, the excess methanol must be removed by distillation under reduced pressure, ensuring the final product is handled under an inert atmosphere (e.g., nitrogen or argon) due to its hygroscopic and pyrophoric nature.[1]

Sample Preparation:

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent decomposition by moisture or carbon dioxide.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆. Deuterated methanol (CD₃OD) can be used, but the methoxide signal will overlap with the solvent signal.

-

Sample Dissolution: Weigh approximately 5-10 mg of solid potassium methoxide directly into a clean, dry NMR tube.

-

Solvent Addition: Using a syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.[6]

-

Mixing: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. If any solid remains, the sample can be filtered through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[12]

-

Analysis: Acquire the ¹H and ¹³C NMR spectra. Ensure that the instrument is properly tuned and shimmed to obtain high-quality data.[13]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of potassium methoxide from potassium hydroxide, as described in the protocol above.

Caption: Workflow for the synthesis of potassium methoxide from KOH and methanol.

References

- 1. Potassium methoxide - Wikipedia [en.wikipedia.org]

- 2. Potassium methoxide | CH3OK | CID 23664618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Main-Product: Potassium Methoxide [portfolio-pplus.com]

- 4. Potassium methoxide | 865-33-8 [chemicalbook.com]

- 5. potassium;methanolate | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Potassium methoxide(865-33-8)FT-IR [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. arpnjournals.org [arpnjournals.org]

- 10. A Simple and Fast Method for the Production and Characterization of Methylic and Ethylic Biodiesels from Tucum Oil via an Alkaline Route - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1443741A - Method for producing potassium methoxide - Google Patents [patents.google.com]

- 12. How To [chem.rochester.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Dawn of a Reagent: An In-depth Technical Guide to the Discovery and History of Potassium Methanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of potassium methanolate (also known as potassium methoxide), a pivotal reagent in organic chemistry. From its initial synthesis in the 19th century to its modern applications, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

Executive Summary

Potassium methanolate (CH₃KO), a strong base and nucleophile, has played a significant role in the advancement of chemical synthesis. Its discovery is credited to the pioneering work of French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, during their extensive investigation of "esprit de bois" (wood spirit), now known as methanol (B129727). This guide traces the historical arc of potassium methanolate, from its first documented synthesis to the evolution of its production methods and its expanding role in organic chemistry, including its critical use as a catalyst in biodiesel production.

The Genesis of a Discovery: Dumas and Péligot's "Mémoire sur l'esprit de bois"

The formal discovery of potassium methanolate is documented in the seminal 1835 memoir by Jean-Baptiste Dumas and Eugène-Melchior Péligot, titled "Mémoire sur l'esprit de bois et sur les divers composés éthérés qui en proviennent" (Memoir on wood spirit and on the various ethereal compounds which derive from it), published in the prestigious Annales de Chimie et de Physique.[1][2] In this comprehensive study, Dumas and Péligot systematically investigated the chemical properties of methanol, which they had successfully isolated and identified as a distinct type of alcohol.

Their work was foundational in establishing the concept of the methyl group and laid the groundwork for the theory of chemical radicals. It was within this context of systematic investigation that they explored the reactions of "esprit de bois" with various substances, including the highly reactive alkali metal, potassium.

The First Synthesis: A Reaction of Metallic Potassium with Methanol

Dumas and Péligot's initial synthesis of potassium methanolate was achieved through the direct reaction of metallic potassium with anhydrous methanol.[1][2] This classic laboratory preparation method, still in use today, is characterized by its exothermic nature and the evolution of hydrogen gas. The reaction proceeds as follows:

2 K(s) + 2 CH₃OH(l) → 2 CH₃OK(s) + H₂(g)

Their memoir described the vigorous reaction, noting the dissolution of the potassium metal and the formation of a white crystalline solid, which they identified as the potassium salt of wood spirit. This discovery was a crucial step in understanding the acidic nature of the hydroxyl group in alcohols and the formation of alkoxides.

Early Experimental Protocol: The Method of Dumas and Péligot

While the 1835 memoir does not provide a "protocol" in the modern, step-by-step format, a detailed description of the experimental procedure can be reconstructed from their text. The synthesis would have been conducted with the apparatus and techniques available in the 1830s.

Objective: To prepare the potassium salt of "esprit de bois" (potassium methanolate).

Materials:

-

"Esprit de bois" (anhydrous methanol)

-

Potassium metal

Apparatus:

-

A glass retort or flask

-

A means of collecting gas evolved (e.g., a pneumatic trough)

-

A source of gentle heat (optional, as the reaction is exothermic)

Procedure (Reconstructed from Dumas and Péligot's description):

-

Preparation of Anhydrous Methanol: The "esprit de bois" was first rendered anhydrous, likely through distillation over a drying agent such as calcium chloride, a common practice at the time.

-

Reaction Setup: A piece of freshly cut potassium metal was introduced into the glass retort containing the anhydrous methanol.

-

Observation of the Reaction: Dumas and Péligot would have observed the immediate and vigorous effervescence of a gas (hydrogen) as the potassium metal reacted with the methanol. The metal would gradually dissolve.

-

Isolation of the Product: After the reaction ceased (i.e., all the potassium had reacted), the excess methanol was likely removed by distillation. The remaining solid, potassium methanolate, would have been collected.

-

Characterization: The resulting white solid was then subjected to the analytical methods of the era, such as elemental analysis, to determine its composition.

Quantitative Data from Early Experiments

The quantitative chemical analysis techniques of the 1830s, largely pioneered by figures like Justus von Liebig, allowed Dumas and Péligot to determine the elemental composition of their newly synthesized compound. While their 1835 memoir is more descriptive, the quantitative data would have been crucial in establishing the chemical formula of potassium methanolate.

| Parameter | Observation (Qualitative) | Inferred Quantitative Data (Based on Stoichiometry) |

| Reactants | Metallic Potassium, Anhydrous "Esprit de Bois" (Methanol) | 2 moles of K, 2 moles of CH₃OH |

| Product | White Crystalline Solid | 2 moles of CH₃OK |

| Byproduct | Effervescence of a flammable gas | 1 mole of H₂ |

| Reaction Characteristics | Vigorous and Exothermic | ΔH < 0 |

The Evolution of Synthesis Methods

Following the initial discovery, the synthesis of potassium methanolate has evolved, particularly for industrial-scale production.

The Amalgam Process

For a significant period in the 20th century, a primary industrial method for producing potassium methanolate involved the use of potassium amalgam. This amalgam, a byproduct of the chloralkali process using a mercury cell, was reacted with methanol to yield potassium methanolate and hydrogen gas. This method, however, has been largely phased out due to the environmental hazards associated with mercury.

Reaction of Potassium Hydroxide (B78521) with Methanol

A more common and environmentally benign industrial method involves the reaction of potassium hydroxide with methanol. This is an equilibrium reaction, and to drive it towards the formation of potassium methanolate, the water produced must be continuously removed, often through azeotropic distillation.

KOH(s) + CH₃OH(l) ⇌ CH₃OK(aq) + H₂O(l)

Visualizing the Historical and Chemical Pathways

Timeline of Key Developments

References

An In-depth Technical Guide to the Hygroscopic Nature of Potassium Methoxide and Its Implications

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium methoxide (B1231860) (CH₃KO) is a potent, non-nucleophilic base integral to various chemical transformations, including transesterification, condensation, and deprotonation reactions. Its utility, however, is intrinsically linked to its pronounced hygroscopic and reactive nature. This technical guide provides a comprehensive examination of the hygroscopic properties of potassium methoxide, detailing its violent reaction with water and the subsequent implications for laboratory and industrial applications. The document outlines the consequences of moisture exposure, including degradation of reagent purity, compromised reaction yields, and significant safety hazards. Detailed protocols for handling, storage, and hygroscopicity determination are provided, alongside quantitative data and visual workflows to equip researchers and drug development professionals with the knowledge required for the safe and effective use of this critical reagent.

Introduction to Potassium Methoxide

Potassium methoxide, also known as potassium methylate, is the potassium salt of methanol (B129727).[1] It is a strong base widely employed in organic synthesis and is particularly crucial as a catalyst in the production of biodiesel.[2][3] Commercially available as a white to yellowish crystalline powder or as a solution in methanol, its efficacy is predicated on its ability to act as a powerful proton acceptor.[4][5] However, the compound's extreme sensitivity to moisture is a critical characteristic that demands rigorous handling procedures.[6] Exposure to atmospheric moisture leads to a rapid and irreversible decomposition, fundamentally altering the reagent's chemical identity and potency. Understanding and controlling this hygroscopic behavior is paramount for ensuring reproducibility, safety, and efficiency in any process utilizing potassium methoxide.

Physicochemical Properties

The inherent reactivity of potassium methoxide is rooted in its fundamental physicochemical properties. As the potassium salt of a primary alcohol, it is significantly more basic than inorganic bases like potassium hydroxide (B78521).[4] This high basicity is the driver for both its synthetic utility and its reactivity towards protic species, most notably water.

| Property | Value | Reference(s) |

| Chemical Formula | CH₃KO | [2] |

| Molar Mass | 70.132 g/mol | [2] |

| Appearance | White to yellowish, odorless, hygroscopic crystalline powder | [2][5] |

| pKa | ~15.17 at 20°C | [4] |

| Spontaneous Ignition | 70 °C | [2][5] |

| Solubility | Soluble in polar alcohols (e.g., methanol, ethanol); Reacts violently with water. | [4][7] |

| Commercial Forms | Solid powder (95-99% purity); Solution in methanol (24-32%) | [4] |

The Hygroscopic Nature of Potassium Methoxide

The term "hygroscopic" describes a substance's ability to attract and hold water molecules from the surrounding environment. In the case of potassium methoxide, this process is not a simple physical absorption but a vigorous chemical reaction.

Mechanism of Reaction with Water

Potassium methoxide reacts violently and exothermically with water to yield potassium hydroxide (KOH) and methanol (CH₃OH).[2][8] This hydrolysis reaction is rapid and effectively irreversible in standard laboratory conditions, leading to the complete decomposition of the alkoxide.

Caption: Reaction of potassium methoxide with water.

This reaction underscores why potassium methoxide must be handled under strictly anhydrous conditions.[9] The solid is unstable when exposed to air and moisture and will rapidly decompose.[5] Furthermore, the reagent can also react with carbon dioxide from the atmosphere, further compromising its integrity.[10][11]

Implications of Moisture Exposure

The consequences of unintended moisture exposure are multifaceted, impacting reagent quality, experimental outcomes, and personnel safety.

Caption: Consequences of moisture exposure on potassium methoxide.

-

Reduced Purity and Potency: The primary consequence is a reduction in the active base concentration. The resulting mixture of CH₃KO, KOH, and H₂O will not perform as expected, as KOH is a weaker, more nucleophilic base.

-

Impact on Reaction Yield and Selectivity: In sensitive organic reactions, the presence of water and potassium hydroxide can lead to unwanted side reactions, such as hydrolysis of esters or other functional groups, ultimately lowering the yield of the desired product.[12] Precise stoichiometry, critical in many synthetic protocols, is lost.

-

Safety Hazards: The reaction with water is highly exothermic, posing a risk of thermal runaway, especially if water is added rapidly to the solid.[13] The resulting potassium hydroxide is highly corrosive and can cause severe skin and eye burns.[2] Additionally, solid potassium methoxide is classified as a flammable solid that may self-heat and catch fire.[9][13]

-

Analytical Complications: The presence of impurities complicates the characterization of reaction mixtures and final products.

Applications in Drug Development and Research

In the pharmaceutical industry, potassium methoxide serves as a critical reagent for synthesizing Active Pharmaceutical Ingredients (APIs) through reactions that require a strong base.[3] Its hygroscopic nature directly influences several key aspects of the drug development lifecycle.

-

Process Chemistry: The development of a robust and scalable synthetic route requires stringent control of water content. The presence of moisture can drastically reduce yields and produce difficult-to-remove impurities, impacting the economic viability and regulatory compliance of the process.[14]

-

Formulation and Stability: While potassium methoxide itself is not typically a component of a final drug product, understanding the hygroscopicity of reagents is part of a broader strategy for handling moisture-sensitive materials throughout the development pipeline.[15] Lessons learned from handling highly reactive materials inform the protocols for formulating hygroscopic APIs.[14]

-

Quality Control: Incoming raw material quality control must include rigorous testing for water content and purity of potassium methoxide to prevent the introduction of contaminants that could derail a synthetic campaign.

Quantitative Impact on Transesterification

The production of biodiesel via transesterification is a well-studied industrial application of potassium methoxide that provides clear quantitative data on the importance of anhydrous conditions.

| Parameter | Optimal Condition/Result | Implication of Moisture | Reference(s) |

| Catalyst Concentration | 1.59% by weight (for canola oil) | Water consumes the catalyst by converting it to KOH, requiring higher catalyst loading. | [2][8] |

| Reaction Temperature | 50 °C | The exothermic reaction with water can cause temperature control issues. | [2][8] |

| Methanol/Oil Ratio | 4.5:1 | Excess methanol can help drive the reaction, but water contamination still promotes side reactions. | [2][8] |

| Achieved Biodiesel Yield | 95.8% | The presence of water leads to soap formation, which significantly reduces biodiesel yield. | [2][12] |

Experimental Protocols

Given the reactivity of potassium methoxide, adherence to strict experimental protocols is mandatory for safety and success.

Protocol for Handling and Dispensing Solid Potassium Methoxide

This protocol outlines the necessary steps for safely handling the solid reagent in a research setting. All operations should be performed by trained personnel.

Caption: Experimental workflow for handling solid potassium methoxide.

Methodology:

-

Preparation: Before handling, ensure a dry, inert atmosphere is available (e.g., a nitrogen- or argon-filled glovebox).[9][16] Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[10][17]

-

Inert Atmosphere Transfer: Transfer the manufacturer's sealed container of potassium methoxide into the inert atmosphere of the glovebox.

-

Weighing: Inside the glovebox, unseal the container. Using a non-sparking spatula, weigh the desired amount of powder into a tared, dry, sealable container.[10] Work swiftly to minimize exposure even within the glovebox.

-

Storage: Immediately and tightly reseal the main reagent container. Purge the headspace with inert gas if possible before sealing. Store the container in a cool, dry, well-ventilated area away from acids, water, and sources of ignition.[16][18]

-

Addition to Reaction: The weighed reagent should be added to a reaction vessel containing an anhydrous solvent under a positive pressure of inert gas. Addition should be done portion-wise or via a solid addition funnel to control any exothermic processes.

-

Cleanup: All tools and surfaces should be carefully decontaminated. A common method is the slow addition to a large volume of a suitable alcohol (e.g., isopropanol) to quench the reactive material before final disposal.

Protocol for Determination of Hygroscopicity

Determining the hygroscopicity of a reactive compound like potassium methoxide is challenging. Standard methods must be adapted to account for the chemical reaction with water. Dynamic Vapor Sorption (DVS) is a suitable technique.[]

Objective: To quantify the mass change of a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-15 mg) of potassium methoxide is loaded onto the DVS microbalance pan inside a dry box to prevent premature exposure to moisture.[20]

-

Initial Drying: The sample is held at 0% RH using a dry nitrogen purge until a stable mass is achieved. This establishes the initial dry weight.

-

Sorption Phase: The relative humidity is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH).[21] At each step, the system holds the RH constant until the sample mass equilibrates or a maximum time is reached. The mass uptake is recorded continuously.

-

Desorption Phase: Following the sorption cycle, the RH is decreased in a stepwise manner back to 0% RH to measure mass loss.

-

Data Analysis: The change in mass (%) is plotted against the RH. For potassium methoxide, the mass gain will be substantial and largely irreversible, corresponding to the stoichiometric mass increase from the reaction CH₃KO + H₂O → KOH + CH₃OH. This confirms its reactive nature rather than simple physical adsorption. Post-analysis characterization (e.g., XRD) of the sample can confirm the conversion to potassium hydroxide.[20]

Conclusion

The hygroscopic and reactive nature of potassium methoxide is a defining characteristic that governs its use in science and industry. Its violent reaction with water necessitates rigorous anhydrous handling and storage protocols to maintain reagent purity, ensure experimental reproducibility, and guarantee operator safety. For professionals in research and drug development, a thorough understanding of these properties is not merely a technical detail but a prerequisite for the successful and safe application of this powerful synthetic tool. By implementing the controls and protocols outlined in this guide, the risks associated with potassium methoxide's reactivity can be effectively mitigated, allowing its full potential as a strong base to be realized.

References

- 1. CAS 865-33-8: Potassium methoxide | CymitQuimica [cymitquimica.com]

- 2. Potassium methoxide - Wikipedia [en.wikipedia.org]

- 3. Potassium Methoxide Liquid: A Catalyst for Innovation in Gujarat's Chemical Industry | West India ChemicalsEstd.1995 [westindiachemical.com]

- 4. Main-Product: Potassium Methoxide [portfolio-pplus.com]

- 5. POTASSIUM METHYLATE - Ataman Kimya [atamanchemicals.com]

- 6. Potassium methoxide (865-33-8) for sale [vulcanchem.com]

- 7. Potassium methoxide | 865-33-8 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. Potassium Methoxide - SYNTHETIKA [synthetikaeu.com]

- 10. gelest.com [gelest.com]

- 11. parchem.com [parchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Potassium methoxide | CH3OK | CID 23664618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. nextsds.com [nextsds.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 20. jocpr.com [jocpr.com]

- 21. pharmainfo.in [pharmainfo.in]

A Comprehensive Technical Guide to the Safe Laboratory Use of Potassium Methoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for the laboratory use of potassium methoxide (B1231860). It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate the risks associated with this highly reactive and hazardous compound.

Hazard Identification and Classification

Potassium methoxide (CH₃KO) is a strong base that is highly reactive and presents numerous hazards in a laboratory setting. It is crucial to understand these dangers before handling the substance. Potassium methoxide is classified as:

-

Highly Flammable: It is flammable as a solid and its solutions in methanol (B129727) are highly flammable liquids and vapors.[1][2] The solid form has a spontaneous ignition temperature of 70 °C.

-

Corrosive: It causes severe skin burns and serious eye damage.[1][2] Upon contact with moisture, it hydrolyzes to form potassium hydroxide (B78521) and methanol, both of which are corrosive and toxic.

-

Toxic: Potassium methoxide is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

-

Water-Reactive: It reacts violently with water, which can generate heat and flammable hydrogen gas, posing a fire and explosion risk.[1]

-

Self-Heating: The substance is self-heating and may catch fire, particularly in the presence of moist air.[1]

Quantitative Safety Data

The following tables summarize key quantitative data related to the safe handling of potassium methoxide.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | CH₃KO |

| Molar Mass | 70.13 g/mol |

| Appearance | White to yellowish crystalline powder |

| Autoignition Temperature | 70 °C (solid) |

| pKa | Approximately 15.17 at 20°C |

Table 2: Toxicity Data

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 1187–2769 mg/kg |

| Dermal (LD50) | Rabbit | 17100 mg/kg |

| Inhalation (LC50) | Rat | 128.2 mg/L (4 h) |

Table 3: Occupational Exposure Limits (for Methanol, a primary decomposition product)

| Organization | TWA | STEL |

| OSHA | 200 ppm (260 mg/m³) | - |

| ACGIH | 200 ppm | 250 ppm (Skin) |

| NIOSH | 200 ppm (260 mg/m³) | 250 ppm (325 mg/m³) |

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is mandatory when working with potassium methoxide.

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[3]

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential.[4]

-

Glove Selection: Butyl-rubber or nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[3]

-

-

Respiratory Protection: Work should be conducted in a properly functioning chemical fume hood.[1] For situations with a risk of high vapor or dust concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage

4.1. Handling:

-

Inert Atmosphere: Due to its reactivity with air and moisture, solid potassium methoxide should be handled under an inert atmosphere (e.g., in a glovebox).

-

Grounding: All equipment used for handling potassium methoxide solutions should be grounded to prevent static electricity discharge, which can ignite flammable vapors.[1]

-

Spark-Proof Tools: Use only non-sparking tools when handling potassium methoxide and its solutions.[1]

-

Avoid Incompatibilities: Keep potassium methoxide away from water, acids, strong oxidizing agents, and moist air.[4]

4.2. Storage:

-

Dry and Cool Environment: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Inert Gas: For long-term storage, solid potassium methoxide should be kept under an inert gas like nitrogen or argon.

-

Flammables Cabinet: Store in a designated flammables cabinet away from heat, sparks, and open flames.[1]

Experimental Protocols

The following are generalized protocols for common laboratory applications of potassium methoxide. Note: These are illustrative and should be adapted to specific experimental needs with a thorough risk assessment.

5.1. General Protocol for Transesterification (Biodiesel Synthesis)

This protocol outlines the use of potassium methoxide as a catalyst for the transesterification of triglycerides.

-

Catalyst Preparation:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add anhydrous methanol.

-

Slowly and carefully add the required amount of solid potassium methoxide to the methanol while stirring. The dissolution is exothermic. Alternatively, a commercially available solution of potassium methoxide in methanol can be used.

-

-

Reaction:

-

Heat the triglyceride (e.g., vegetable oil) to the desired reaction temperature (typically 50-60 °C) in a separate reaction vessel under inert atmosphere.

-

Slowly add the prepared potassium methoxide solution to the heated oil with vigorous stirring.

-

Maintain the reaction at the set temperature for the specified time (e.g., 1-2 hours), monitoring the progress by a suitable analytical method (e.g., TLC or GC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Allow the layers to separate. The upper layer is the fatty acid methyl esters (biodiesel), and the lower layer is glycerol.

-

Carefully separate the layers.

-

Wash the biodiesel layer with a dilute acid (e.g., 0.1 M HCl) to neutralize any remaining catalyst, followed by washing with water until the washings are neutral.

-

Dry the biodiesel over an anhydrous drying agent (e.g., sodium sulfate) and filter.

-

Remove any residual methanol under reduced pressure.

-

5.2. General Protocol for Williamson Ether Synthesis

This protocol describes the use of potassium methoxide to deprotonate an alcohol for subsequent reaction with an alkyl halide.

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the alcohol in a suitable anhydrous solvent (e.g., THF or DMF).

-

Cool the solution in an ice bath.

-

Slowly add potassium methoxide (as a solid or a solution in methanol) to the stirred alcohol solution.

-

Allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure complete deprotonation.

-

-

Ether Formation:

-

Slowly add the primary alkyl halide to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

-

-

Work-up:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ether.

-

Purify the crude product by distillation or column chromatography.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving potassium methoxide.

6.1. First Aid Measures

-

Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

6.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, dry sand, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [1] Potassium methoxide reacts violently with water.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

6.3. Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Isolate and Ventilate: Isolate the spill and ensure adequate ventilation. Remove all sources of ignition.[1]

-

Containment and Cleanup:

-

Wear appropriate PPE.

-

For liquid spills, absorb with a dry, inert material such as sand or vermiculite.

-

For solid spills, carefully sweep up the material, avoiding dust generation.

-

Use spark-proof tools for cleanup.[1]

-

Collect the spilled material in a suitable, dry, and labeled container for disposal.

-

Do not use water for cleanup.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning.

-

Waste Disposal

-

Contaminated Waste: All waste contaminated with potassium methoxide should be treated as hazardous.

-

Quenching: Small amounts of residual potassium methoxide can be quenched by slowly adding it to a large volume of a less reactive alcohol like isopropanol, followed by methanol, and then very cautiously with water, all while cooling the reaction vessel in an ice bath. This should be done in a fume hood with appropriate PPE.

-

Disposal: Dispose of hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling potassium methoxide.

Caption: Emergency response workflow for a potassium methoxide incident.

Caption: A typical workflow for safely conducting an experiment with potassium methoxide.

Caption: Chemical incompatibilities of potassium methoxide.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Solid Potassium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methoxide (B1231860) (CH₃KO), also known as potassium methylate, is a strong base and a versatile reagent widely employed in organic synthesis and industrial processes. In its solid form, it presents as a white to yellowish, hygroscopic, and odorless crystalline powder.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of solid potassium methoxide, tailored for professionals in research and drug development. The information is presented to facilitate easy comparison and understanding, with a focus on quantitative data, experimental considerations, and relevant reaction pathways.

Physical Properties of Solid Potassium Methoxide

The physical characteristics of solid potassium methoxide are crucial for its handling, storage, and application in various chemical processes. Due to its reactive nature, some properties are estimated or determined under specific, controlled conditions.

| Property | Value | Notes |

| Molecular Formula | CH₃KO | |

| Molar Mass | 70.13 g/mol | [3] |

| Appearance | White to yellowish crystalline solid or powder | [1][2][3] |

| Odor | Odorless in solid form; pungent, methanol-like when dissolved | [1][3] |

| Density (solid) | Approximately 1.4 - 1.7 g/cm³ (estimated) | [3][4] |

| Melting Point | Decomposes above 50°C; some sources indicate decomposition around 170°C | [3][4] |

| Auto-ignition Temperature | 70°C | [1][2] |

| Solubility | Reacts violently with water. Soluble in methanol (B129727) and ethanol. | [1][3][5] |

| Hygroscopicity | Highly hygroscopic, rapidly absorbs moisture from the air. | [1][6] |

Chemical Properties and Reactivity of Solid Potassium Methoxide

Potassium methoxide is a potent chemical agent, and its reactivity is central to its utility in synthesis. A thorough understanding of its chemical behavior is paramount for its safe and effective use.

| Property | Description |

| Basicity (pKa) | Approximately 15.17 at 20°C, making it a strong base. |

| Reactivity with Water | Reacts violently and exothermically with water to form potassium hydroxide (B78521) and methanol.[1] |

| Reactivity with Air | Hygroscopic nature leads to rapid absorption of atmospheric moisture, causing decomposition. It also absorbs carbon dioxide from the air.[5] |

| Thermal Stability | Decomposes upon heating.[3][4] It is classified as a self-heating substance, particularly in the presence of moisture, and may catch fire.[3] |

| Incompatible Materials | Incompatible with acids, strong oxidizing agents, acid chlorides, and anhydrides.[5] |

| Catalytic Activity | Acts as a powerful catalyst in transesterification, condensation, and methylation reactions.[3][7] |

Experimental Protocols: General Methodologies

Detailed experimental protocols for determining the properties of a highly reactive and hygroscopic substance like solid potassium methoxide require specialized equipment and stringent adherence to safety procedures. The following are general methodologies that would be adapted for this specific compound.

1. Determination of Decomposition Temperature (Melting Point Apparatus)

Due to its decomposition before melting, a standard melting point determination will yield a decomposition temperature.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample.

-

Procedure:

-

Under an inert atmosphere (e.g., in a glove box), a small amount of finely powdered, dry potassium methoxide is packed into a capillary tube.

-

The capillary tube is sealed to prevent atmospheric moisture contamination.

-

The tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature range at which the solid is observed to char or decompose is recorded as the decomposition temperature.

-

2. Determination of Density (Gas Pycnometry)

Gas pycnometry is a suitable method for determining the density of a reactive powder as it uses an inert gas and does not require the sample to be dissolved.

-

Apparatus: A gas pycnometer.

-

Procedure:

-

The sample chamber of the pycnometer is loaded with a precisely weighed amount of solid potassium methoxide under an inert atmosphere.

-

The chamber is sealed and purged with an inert gas (e.g., helium).

-

The instrument measures the volume of the solid by detecting the pressure change of the inert gas in a calibrated volume.

-

The density is calculated by dividing the mass of the sample by the measured volume.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in potassium methoxide and to assess its purity.

-

Apparatus: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory suitable for solids.

-

Procedure:

-

Inside a glove box, a small amount of the solid potassium methoxide is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded. The spectrum should show characteristic peaks for the C-H and C-O bonds of the methoxide group. The absence of a broad O-H peak would indicate a non-hydrated sample.

-

Key Applications and Reaction Pathways

The primary industrial application of potassium methoxide is as a catalyst in the production of biodiesel through the transesterification of triglycerides.[1][2]

Biodiesel Production Workflow

The following diagram illustrates the general workflow for biodiesel production using potassium methoxide as a catalyst.

Caption: Workflow for Biodiesel Production using Potassium Methoxide.

Synthesis of Potassium Methoxide

Potassium methoxide can be synthesized through several routes. The reaction of metallic potassium with methanol is a common laboratory-scale method, though it is highly exothermic and produces flammable hydrogen gas.[2][8] An alternative and industrially significant method involves the reaction of potassium hydroxide with methanol, where the water produced is continuously removed to drive the equilibrium towards the formation of potassium methoxide.[2]

Caption: Synthesis of Potassium Methoxide from Potassium Hydroxide.

Safety and Handling

Solid potassium methoxide is a hazardous material and must be handled with appropriate safety precautions.

-

Flammability: It is a flammable solid and can ignite spontaneously in moist air.[1]

-

Corrosivity: It causes severe skin burns and eye damage.[3]

-

Reactivity: It reacts violently with water.[1]

-

Handling: All handling of solid potassium methoxide should be conducted under an inert and dry atmosphere (e.g., in a glove box) to prevent contact with moisture and air.

-

Storage: It should be stored in a tightly sealed container under an inert gas (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials.[3][9]

Conclusion

Solid potassium methoxide is a powerful and versatile chemical tool for researchers and professionals in drug development and other scientific fields. Its utility as a strong base and catalyst is well-established. However, its high reactivity, particularly its hygroscopicity and violent reaction with water, necessitates careful handling and storage under controlled conditions. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective application in the laboratory and in industrial processes.

References

- 1. Potassium methoxide - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Crystallographic characterisation of binary alkali metal alkoxide–magnesium bis(alkyl) mixtures: differential binding of Na+ and K+ to a common dinuclear diorganomagnesiate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. brainly.com [brainly.com]

- 5. reddit.com [reddit.com]

- 6. extension.okstate.edu [extension.okstate.edu]

- 7. Crystallographic characterisation of binary alkali metal alkoxide–magnesium bis(alkyl) mixtures: differential binding of Na+ and K+ to a common dinuclear diorganomagnesiate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. sciencetechindonesia.com [sciencetechindonesia.com]

- 9. A Simple and Fast Method for the Production and Characterization of Methylic and Ethylic Biodiesels from Tucum Oil via an Alkaline Route - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Potassium Methoxide in Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Potassium methoxide (B1231860) is a white to yellowish, hygroscopic crystalline powder that reacts exothermically with water.[1] It is commercially available as a powder or as a solution in methanol (B129727), typically in concentrations ranging from 25% to 32% by weight.[1][2][3] This high concentration in commercial solutions indicates its significant solubility in methanol. General chemical literature confirms that potassium methoxide is soluble in polar alcohols, including methanol and ethanol.[4][5] However, a comprehensive, quantitative dataset detailing its solubility in a broader range of alcohols, such as propanol (B110389) and butanol, at various temperatures, is not extensively documented. Understanding these solubility parameters is crucial for optimizing reaction conditions, improving yields, and ensuring process safety in various chemical applications.

Factors Influencing the Solubility of Potassium Methoxide in Alcohols

The solubility of potassium methoxide in alcohols is governed by several interconnected factors. The interplay of these factors determines the extent to which the ionic solid can dissolve in the organic solvent.

Quantitative Solubility Data

As previously mentioned, specific quantitative data on the solubility of potassium methoxide in a range of alcohols at various temperatures is scarce in the public domain. The available information is summarized below.

| Alcohol | Temperature (°C) | Solubility ( g/100g of solvent) | Notes |

| Methanol | 20 | > 33 (estimated) | Commercial solutions are available at 25-32% w/w, indicating high solubility.[1][2][3] |

| Ethanol | Ambient | Soluble | The exact solubility value is not specified in the available literature.[4][5] |

| 1-Propanol (B7761284) | Ambient | Soluble in polar alcohols | Specific data for 1-propanol is not available. |

| 1-Butanol (B46404) | Ambient | Soluble in polar alcohols | Specific data for 1-butanol is not available. |

Note: The solubility of potassium methoxide is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in the polarity of the solvent.

Experimental Protocol for Determining the Solubility of Potassium Methoxide in Alcohols

The following is a detailed methodology for the experimental determination of the solubility of potassium methoxide in various alcohols. This protocol is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

Reagents:

-

Potassium methoxide (high purity, anhydrous)

-

Anhydrous alcohols (Methanol, Ethanol, 1-Propanol, 1-Butanol)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

-

Apparatus:

-

Jacketed glass reaction vessel with a magnetic stirrer

-

Thermostatic water bath

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE)

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance

-

Burette, pipettes, and other standard laboratory glassware

-

Drying oven

-

Experimental Workflow

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the anhydrous alcohol to the jacketed glass reaction vessel.

-